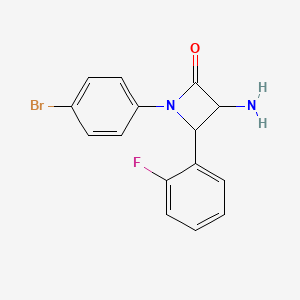
3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, bromophenyl, and fluorophenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The bromophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)-4-(2-fluorophenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(2-methylphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one is unique due to the specific combination of bromophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12BrFN2O |
|---|---|
Molecular Weight |
335.17 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12BrFN2O/c16-9-5-7-10(8-6-9)19-14(13(18)15(19)20)11-3-1-2-4-12(11)17/h1-8,13-14H,18H2 |
InChI Key |
APKJQAKURPCHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
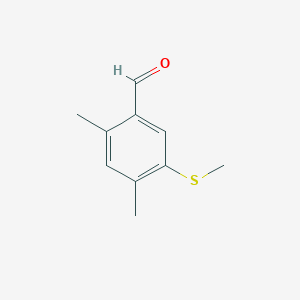
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
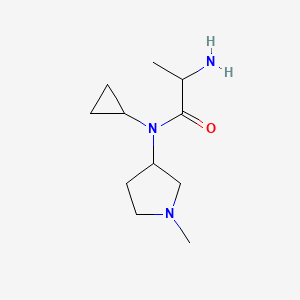
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)
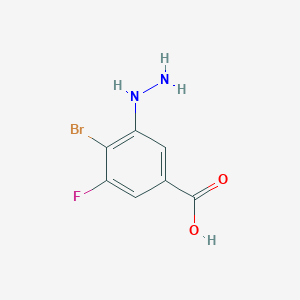
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
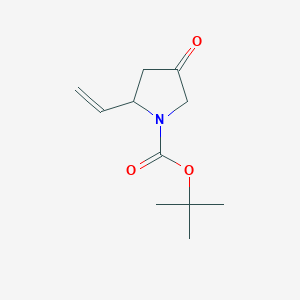
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
